molecular formula C10H8Br2O2 B1466113 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-60-4

4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Número de catálogo B1466113
Número CAS: 1189817-60-4
Peso molecular: 319.98 g/mol
Clave InChI: MFGXCGHHHBLUMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one” is a chemical compound. It is a derivative of dibenzoxepin , which is a tricyclic compound and the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

  • 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one and its derivatives have been extensively studied for their synthesis and structural properties. Li et al. (2017) synthesized various 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and analyzed their crystal structures, demonstrating their potential in forming one-dimensional chains and three-dimensional networks through hydrogen bonds and C-H...O interactions. These structural insights are crucial for understanding the chemical behavior of these compounds (Li et al., 2017).

Potential in Medicinal Chemistry

  • The compound's derivatives have shown promise in medicinal chemistry. For instance, Maurya et al. (2012) developed an efficient route for constructing helical 'S' shaped dioxathia- and oxadithiahelicenes using 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, which could have implications in drug design due to their unique geometries and electronic structures (Maurya et al., 2012).

Applications in Synthesis of Novel Compounds

  • Research has shown that this compound can be used in synthesizing various novel structures. For instance, Reddy et al. (2011) described the synthesis of dibenzo[b,e]oxepines, demonstrating the versatility of 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives in forming complex molecular structures (Reddy et al., 2011).

Exploration in Antifungal and Antibacterial Agents

  • The derivatives of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one have been explored for their antifungal and antibacterial properties. Cao et al. (2019) demonstrated that certain derivatives exhibit selective antifungal activity, suggesting their potential application in developing new therapeutic agents (Cao et al., 2019). Similarly, Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing antibacterial properties, particularly against Gram-negative bacteria (Kuntala et al., 2015).

Photopharmacology Applications

  • Borys et al. (2022) explored dibenzo[b, f]oxepine derivatives for their potential in photopharmacology. Their study focused on understanding the interaction of these compounds with biological systems, indicating a promising area for further research in controlled drug delivery and targeted therapies (Borys et al., 2022).

Propiedades

IUPAC Name

4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGXCGHHHBLUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Synthesis routes and methods I

Procedure details

To a solution of 8-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (1.2 g, 5 mmol) in diethyl ether (20 mL) at 0° C. was added bromine (257 μL, 5 mmol) dropwise under nitrogen. The reaction mixture was stirred at 0° C. for 1 h, allowed to warm up to RT and stirred for 3 h. Further bromine (50 μL, 0.97 mmol) was added and stirring was pursued for 16 h. The solvent was removed in vacuo and the resultant residue was purified by flash chromatography (SiO2, 10% ethyl acetate in cyclohexane) to give the title compound as a white solid (1.55 g, 97%). 1H NMR (CDCl3): 7.62 (1H, m), 7.26 (2H, m), 4.94 (1H, dd, J=7.7, 6.7 Hz), 4.43 (1H, ddd, J=12.7, 5.6, 4.8 Hz), 4.25-4.15 (1H, m), 2.97-2.86 (1H, m), 2.51 (1H, ddt, J=14.7, 7.7, 4.6 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
257 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a stirred solution of 8-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (3.10 g; 12.8 mmol) in Et2O at 0° C. was added Br2 (625 μl; 12.2 mmol) and the reaction mixture was allowed to warm to r.t. over 2 h. Volatiles were evaporated and the residue purified by flash column chromatography (0-20% EtOAc in hexanes) to give 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a colorless solid (4.0 g, 96% yield). 1H NMR (400 MHz, CDCl3) δ 7.18-7.21 (m, 2H), 7.55 (d, J=8.0, 1H), 4.87 (app. t, J=5.2, 2H), 4.33-4.39 (m, 1H), 4.09-4.16 (m, 1H), 2.78-2.91 (m, 1H), 2.40-2.49 (m, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
625 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 2
Reactant of Route 2
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 3
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 4
Reactant of Route 4
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 5
Reactant of Route 5
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reactant of Route 6
4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.